molecular formula C20H17BrClN3OS B2985373 2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide CAS No. 1207019-66-6

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide

Cat. No.: B2985373
CAS No.: 1207019-66-6
M. Wt: 462.79
InChI Key: FCJQEYZLZFPUPQ-UHFFFAOYSA-N
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Description

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide (CAS Number: 1207019-66-6) is a synthetic organic compound with a molecular formula of C20H17BrClN3OS and a molecular weight of 462.8 g/mol . This chemically complex molecule is built around an imidazole core, a five-membered heterocyclic ring known for its significant role in medicinal chemistry and its presence in a wide range of biologically active compounds . The structure is further elaborated with a 4-bromophenyl group at the 5-position and a thioether-linked acetamide chain bearing a 4-chlorophenyl substituent. The presence of both bromine and chlorine atoms on the aromatic rings can enhance the compound's lipophilicity, potentially influencing its cell permeability and bioavailability in biological systems . The 1-allyl group provides a potential site for further chemical modification, making this compound a valuable intermediate for researchers engaged in structure-activity relationship (SAR) studies. The specific spatial arrangement and electronic properties conferred by its functional groups make this molecule a promising scaffold for the development of novel pharmacological tools. It is intended for use in investigative studies, such as in vitro assay development, enzyme inhibition screening, and the synthesis of more complex chemical entities. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-[5-(4-bromophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrClN3OS/c1-2-11-25-18(14-3-5-15(21)6-4-14)12-23-20(25)27-13-19(26)24-17-9-7-16(22)8-10-17/h2-10,12H,1,11,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJQEYZLZFPUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a synthetic compound classified as an imidazole derivative. Its complex structure includes an imidazole ring, an allyl group, a bromophenyl moiety, and a chlorophenyl acetamide segment. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacological applications.

Chemical Structure

The molecular formula of this compound is C18H17BrN4OSC_{18}H_{17}BrN_{4}OS, with a molecular weight of 449.4 g/mol. The structural features are significant for its biological activity, as they facilitate interactions with various biological targets.

Property Details
Molecular FormulaC₁₈H₁₇BrN₄OS
Molecular Weight449.4 g/mol
CAS Number1207019-76-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins. The compound's effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Antibacterial Activity

Research indicates that similar imidazole derivatives exhibit significant antibacterial properties. For instance, studies have shown that compounds with imidazole cores can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 20 to 70 µM against these pathogens .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. In vitro studies have demonstrated that related imidazole derivatives show strong inhibitory activity against these enzymes, which is crucial for developing treatments for conditions like Alzheimer's disease and urinary infections .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Similar imidazole derivatives have been reported to exhibit chemopreventive and chemotherapeutic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest . Further investigation into the specific pathways involved is necessary to elucidate the exact mechanisms.

Case Studies

  • Enzyme Inhibition Study : A study evaluated the AChE inhibitory activity of various imidazole derivatives, including those similar to our compound. The results indicated significant inhibition with IC50 values ranging from 0.63 to 6.28 µM, suggesting strong potential for therapeutic applications in neurodegenerative diseases .
  • Antibacterial Screening : Another study assessed the antibacterial efficacy of synthesized imidazole compounds against Salmonella typhi and Bacillus subtilis, revealing moderate to strong activity. This highlights the potential of this compound in treating bacterial infections .

Scientific Research Applications

2-((1-allyl-5-(4-bromophenyl)-1H-imidazol-2-yl)thio)-N-(4-chlorophenyl)acetamide is a synthetic organic compound classified as an imidazole derivative. It features a complex chemical structure that includes an imidazole ring, an allyl group, a bromophenyl moiety, and a chlorophenyl acetamide segment. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Scientific Research Applications
The primary applications of this compound are in medicinal chemistry and pharmaceuticals, with its unique structure suggesting potential use as a therapeutic agent. Research indicates that similar compounds exhibit chemopreventive and chemotherapeutic effects on cancer cells. The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems, such as enzymes, receptors, or other proteins. The compound's effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Structural Features
The structural features of related compounds can be compared in the table below:

Compound NameStructural FeaturesUnique Aspects
1-Allyl-4-(2-bromophenyl)-1H-imidazol-5-amineImidazole ring, bromine substitutionLacks thioether linkage
5-(4-bromophenyl)-1-isobutyl-1H-imidazole-2-thiolImidazole with thiol groupDifferent side chain structure
2-(Thiazol-2-thiol) derivativesThiazole instead of imidazoleDifferent heterocyclic structure

Comparison with Similar Compounds

Variations in the Aryl Substituents on the Acetamide Nitrogen

  • N-(3-Chlorophenyl) analog (): Replacing the 4-chlorophenyl group with a 3-chlorophenyl substituent alters the electronic and steric profile.
  • N-(4-Iodophenyl) analog (): Compound 22 in substitutes the 4-chlorophenyl with a 4-iodophenyl group. The larger iodine atom increases molecular weight (MW: 519.9 vs. ~485.8 for the target compound) and polarizability, which could affect hydrophobic interactions or halogen bonding in target binding pockets.

Modifications to the Imidazole Substituents

  • 5-(4-Fluorophenyl)-1-(4-methoxyphenyl) analog (): Replacing the 4-bromophenyl group with a 4-fluorophenyl and the allyl group with a 4-methoxyphenyl introduces electron-withdrawing (F) and electron-donating (OCH₃) effects. This may modulate the imidazole’s electronic environment, impacting reactivity or interaction with biological targets such as cyclooxygenase (COX) enzymes.
  • Hydroxymethyl-substituted imidazole (): Compounds like 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide () incorporate a hydroxymethyl group at position 5 of the imidazole.

Thiazole and Benzofuran Modifications

  • N-(Thiazol-2-yl) analog (): Compound 9 in replaces the 4-chlorophenylacetamide with a thiazol-2-yl group. The thiazole ring’s aromaticity and nitrogen atom may confer distinct electronic properties, influencing interactions with metal ions or enzymatic active sites.
  • N-(Benzofuran-5-yl) analog (): The benzofuran moiety in compound 21 introduces a fused heterocyclic system, increasing rigidity and π-surface area. This structural feature could enhance binding to aromatic-rich regions in proteins, such as ATP-binding pockets.

Physicochemical and Crystallographic Comparisons

Molecular Weight and Solubility Trends

Compound Molecular Formula Molecular Weight Key Substituents
Target compound () C₂₀H₁₈BrClN₃OS ~485.8 Allyl, 4-bromophenyl, 4-chlorophenyl
N-(4-Iodophenyl) analog () C₁₇H₁₃BrIN₃OS 519.9 4-Iodophenyl, 4-bromophenyl
Hydroxymethyl analog () C₂₁H₂₁BrN₄O₃S 489.4 Hydroxymethyl, benzylcarbamoyl

The hydroxymethyl analog () has a higher oxygen content, suggesting improved aqueous solubility compared to the target compound. Conversely, halogen-rich analogs (e.g., 4-bromo/4-iodo) exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce solubility.

Crystallographic Insights

The crystal structure of N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide () reveals a dihedral angle of 68.21° between the chlorophenyl and bromophenyl rings, indicating significant non-planarity. This observation suggests that similar compounds, including the target molecule, may adopt twisted conformations, influencing packing efficiency and melting points. Intermolecular N–H···O hydrogen bonds () are critical for crystal stability, a feature likely shared by the target compound’s acetamide group.

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